3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine is a complex organic compound belonging to the pyridine family. It features unique substituents, including a triazole ring, phenylsulfonyl group, and trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Core: : Starting with chlorination to introduce the 3-chloro substituent.
Addition of the Triazole Group: : Reaction with an appropriate triazole derivative under conditions such as base catalysis.
Sulfonylation: : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a suitable base.
Introduction of the Trifluoromethyl Group: : Through trifluoromethylation, often using reagents like trifluoromethyl iodide in a controlled environment.
Industrial Production Methods
In industrial settings, optimization of these reactions is essential to ensure high yields and purity. Catalysts and controlled reaction environments, such as temperature and pressure adjustments, are used to scale up the synthesis while maintaining efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Can be oxidized by strong oxidizing agents.
Reduction: : Reducing agents can affect specific functional groups like the nitro group.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Common ones include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution Reactions: : Conditions often involve catalysts or bases, such as sodium hydride.
Major Products
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Leads to amine derivatives or other reduced forms.
Substitution: : Varied functionalized pyridine derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules. It is a building block in organic synthesis due to its multifaceted reactivity.
Biology
Its derivatives are studied for potential biological activity, such as enzyme inhibitors or binding affinity with biological macromolecules.
Medicine
Investigation into its pharmacological properties is ongoing. It serves as a precursor in drug development for conditions like infections or metabolic disorders.
Industry
Applied in the production of specialty chemicals, materials science, and potentially as a precursor in agrochemical synthesis.
Mechanism of Action
Effects
The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The triazole ring and phenylsulfonyl group may provide binding affinity.
Molecular Targets and Pathways
Enzymes: : Could inhibit specific enzymatic pathways, depending on the functional group reactivity.
Receptors: : Its unique structure may allow for binding interactions, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-[1-(phenylsulfonyl)-2-methylpropyl]-5-(trifluoromethyl)pyridine
3-chloro-2-[1-(phenylsulfonyl)-3-ethyl-5-methylpyridine]
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)-3-(1H-1,2,4-triazol-5-yl)propyl]-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2S/c18-13-8-11(17(19,20)21)9-22-16(13)14(6-7-15-23-10-24-25-15)28(26,27)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQCXUIBOPHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC2=NC=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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